molecular formula C27H51N3NaO7P B12779964 Brincidofovir sodium CAS No. 496765-79-8

Brincidofovir sodium

Cat. No.: B12779964
CAS No.: 496765-79-8
M. Wt: 583.7 g/mol
InChI Key: CRDDLOITBKEPRN-UQIIZPHYSA-M
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Description

Brincidofovir sodium (CAS 496765-79-8) is the sodium salt form of brincidofovir, a lipid-conjugated prodrug of the acyclic nucleotide phosphonate cidofovir . This chemical modification is designed to enhance oral bioavailability and facilitate intracellular delivery of the active compound while significantly reducing the nephrotoxicity associated with the parent drug, cidofovir . As a prodrug, this compound is taken up by cells and hydrolyzed to release cidofovir, which is subsequently phosphorylated to its active form, cidofovir diphosphate . The active metabolite exerts its antiviral effect through selective inhibition of viral DNA polymerase and incorporation into the growing viral DNA chain, leading to termination of DNA synthesis . This mechanism provides a potent inhibitory effect against double-stranded DNA viruses. While its most prominent application is in the research of orthopoxviruses like the variola virus (smallpox) , brincidofovir has also been investigated in research settings for its activity against other dsDNA viruses, including cytomegalovirus (CMV), adenovirus, and polyomaviruses such as BK virus . Researchers value this compound for studying antiviral mechanisms, viral pathogenesis, and the development of novel therapeutic strategies against DNA viral infections.

Properties

CAS No.

496765-79-8

Molecular Formula

C27H51N3NaO7P

Molecular Weight

583.7 g/mol

IUPAC Name

sodium;[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinate

InChI

InChI=1S/C27H52N3O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-35-20-16-21-37-38(33,34)24-36-25(23-31)22-30-18-17-26(28)29-27(30)32;/h17-18,25,31H,2-16,19-24H2,1H3,(H,33,34)(H2,28,29,32);/q;+1/p-1/t25-;/m0./s1

InChI Key

CRDDLOITBKEPRN-UQIIZPHYSA-M

Isomeric SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@@H](CN1C=CC(=NC1=O)N)CO)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Brincidofovir sodium is synthesized through a series of chemical reactions starting from cidofovir. The synthesis involves conjugating cidofovir with a lipid molecule, specifically hexadecyloxypropyl, to form brincidofovir . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in controlled environments to prevent contamination and ensure consistency in the product’s quality .

Chemical Reactions Analysis

Types of Reactions: Brincidofovir sodium undergoes several types of chemical reactions, including hydrolysis and phosphorylation. Upon entering the target cell, the phosphodiester bond of brincidofovir is hydrolyzed to generate cidofovir . Cidofovir is then phosphorylated to form cidofovir diphosphate, the active antiviral agent .

Common Reagents and Conditions: The hydrolysis reaction typically occurs in the presence of cellular enzymes, while the phosphorylation reaction is facilitated by cellular kinases . These reactions occur under physiological conditions within the target cells.

Major Products Formed: The major products formed from these reactions are cidofovir and cidofovir diphosphate. Cidofovir diphosphate inhibits viral DNA polymerase-mediated DNA synthesis, effectively stopping viral replication .

Scientific Research Applications

Treatment of Smallpox

Brincidofovir was approved by the FDA in June 2021 for the treatment of smallpox based on animal studies due to the disease's eradication. The approval was granted under the Animal Rule, allowing drugs to be approved based on animal efficacy studies when human trials are not feasible .

Cytomegalovirus Infections

Brincidofovir has been evaluated for its effectiveness against cytomegalovirus (CMV), particularly in immunocompromised patients such as organ transplant recipients. A phase II trial demonstrated a reduction in CMV infection rates among allogeneic hematopoietic cell transplant patients compared to placebo . However, a subsequent phase III trial did not replicate these findings, indicating the need for further research to clarify its role in CMV management .

Other Viral Infections

Brincidofovir is being investigated for its antiviral activity against several other DNA viruses, including:

  • Adenovirus
  • BK Virus
  • Epstein-Barr Virus
  • Pseudorabies Virus

Recent studies have shown promising results in animal models for these viruses, suggesting brincidofovir's potential as a broad-spectrum antiviral agent .

Case Study 1: Multiresistant CMV Disease

A kidney transplant recipient with multiresistant CMV disease was treated with brincidofovir after foscarnet-induced nephropathy. The patient achieved clinical and virological remission after a 21-day course of brincidofovir, although mild liver toxicity was noted .

Case Study 2: Treatment of Cowpox Infection

In another case, brincidofovir was used in conjunction with cidofovir and vaccinia immune globulins to treat disseminated cowpox infection in an immunocompromised patient. This combination therapy resulted in favorable outcomes despite the patient's compromised immune status .

Case Study 3: Ebola Virus Disease

Brincidofovir was administered as part of compassionate use treatment for a patient with Ebola virus disease alongside convalescent plasma therapy. The treatment demonstrated improvements in liver function tests and overall health status during hospitalization .

Efficacy in Animal Models

Brincidofovir has been extensively studied in various animal models where it demonstrated significant survival benefits against orthopoxviruses such as rabbitpox and ectromelia virus. These studies have shown that even delayed administration of brincidofovir can result in improved survival rates when compared to placebo controls .

Summary Table of Clinical Applications

Viral Infection Application Study Phase Outcome
SmallpoxApproved treatmentN/AApproved under Animal Rule
CytomegalovirusTreatment in transplant patientsPhase IIReduced infection rates
Phase IIIDid not demonstrate efficacy
AdenovirusInvestigationalN/ANon-significant trend towards lower infection rates
Pseudorabies VirusEfficacy demonstratedAnimal studies100% protection in lethal mouse model

Comparison with Similar Compounds

Mechanism of Action

Both drugs inhibit viral DNA polymerase, but brincidofovir’s lipid conjugation allows efficient cellular uptake and prolonged intracellular retention of CDV-DP . Cidofovir requires intravenous administration and is associated with dose-dependent nephrotoxicity due to poor cellular penetration .

Efficacy

  • Adenovirus: In hematopoietic cell transplant (HCT) patients, brincidofovir achieved an 83% virological response rate (≥1 log reduction in viral load) compared to 9% with cidofovir .
  • CMV Prophylaxis: Brincidofovir showed comparable efficacy to placebo in preventing clinically significant CMV infections (51.2% vs. 52.3%), but with better tolerability in immunocompromised hosts .

Brincidofovir vs. Tecovirimat

Mechanism of Action

Tecovirimat inhibits the orthopoxvirus VP37 envelope protein, blocking viral egress, while brincidofovir targets DNA polymerase .

Clinical Use

  • Smallpox/Mpox: Brincidofovir is approved for smallpox, whereas tecovirimat is first-line for mpox due to stronger clinical data .

Table 2: Brincidofovir vs. Tecovirimat in Poxvirus Infections

Parameter Brincidofovir Tecovirimat
Target Viral DNA polymerase VP37 protein
FDA-approved use Smallpox Smallpox, Mpox
Hepatotoxicity risk Yes (ALT/AST elevation) No
Clinical efficacy (Mpox) Limited case reports 85–90% symptom resolution

Data synthesized from preclinical and observational studies

Brincidofovir vs. Acyclovir

Spectrum of Activity

Brincidofovir inhibits a broader range of DNA viruses, including adenovirus and poxviruses, whereas acyclovir is specific to herpesviruses (HSV, VZV) .

Resistance Profile

Brincidofovir retains activity against acyclovir-resistant herpesvirus strains due to its distinct mechanism .

RNA Viruses (Ebola)

Brincidofovir demonstrated in vitro activity against Ebola virus (EC₅₀: 0.1–1 µM) . However, a 2014 clinical trial in Liberia was inconclusive due to high mortality and trial discontinuation .

Biological Activity

Brincidofovir sodium, marketed under the brand name Tembexa, is an antiviral drug primarily developed for the treatment of smallpox. As a prodrug of cidofovir, it exhibits significant antiviral activity against various DNA viruses, including orthopoxviruses. This article delves into the biological activity of this compound, discussing its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and case studies.

Brincidofovir functions as a nucleotide analogue that inhibits viral DNA synthesis. Upon entering an infected cell, brincidofovir is converted to cidofovir through hydrolysis of its phosphodiester bond. The active form, cidofovir diphosphate, then inhibits viral DNA polymerase activity, leading to the termination of viral DNA chain elongation. This mechanism is critical for its effectiveness against viruses such as the variola virus responsible for smallpox.

Key Mechanisms:

  • Inhibition of DNA Polymerase: Cidofovir diphosphate competes with natural nucleotides for incorporation into viral DNA.
  • Prodrug Advantage: The lipid conjugate structure enhances cellular uptake and bioavailability compared to cidofovir alone, which is associated with nephrotoxicity.

Pharmacokinetics

Brincidofovir demonstrates favorable pharmacokinetic properties that enhance its therapeutic potential:

Parameter Value
Oral Bioavailability13.4% (tablet), 16.8% (suspension)
Volume of Distribution1230 L
Half-LifeBrincidofovir: 19.3 hours; Cidofovir diphosphate: 113 hours
Protein Binding>99%
Elimination RouteUrine (~51%), Feces (~40%)

The drug reaches maximum plasma concentration approximately three hours post-administration, while cidofovir diphosphate peaks around 47 hours later .

Clinical Efficacy

Brincidofovir has been evaluated in various clinical settings, particularly in immunocompromised patients and those at risk for smallpox:

  • Smallpox Treatment: Brincidofovir has shown efficacy in animal models and limited human cases. A retrospective study indicated its use in three patients with mpox (formerly known as monkeypox), where it was administered approximately seven days after rash onset .
  • Cytomegalovirus (CMV) Prevention: In a Phase II trial involving allogenic hematopoietic cell transplant patients, brincidofovir reduced the rate of CMV infection compared to placebo. However, a subsequent Phase III trial did not replicate these results .
  • Adenovirus Infection: A non-statistically significant trend towards reduced adenovirus infection rates was noted in patients receiving brincidofovir as preemptive treatment .

Safety Profile

Brincidofovir is generally well tolerated; however, some adverse effects have been reported:

  • Gastrointestinal Issues: Diarrhea, nausea, and vomiting are common.
  • Hepatic Toxicity: Elevated liver enzymes and bilirubin levels have been observed.
  • Nephrotoxicity: Unlike cidofovir, brincidofovir does not exhibit nephrotoxic effects .

Case Studies

Case Study 1: Cowpox Infection
A young immunocompromised patient with disseminated cowpox infection was treated with a combination of brincidofovir and cidofovir alongside vaccinia immune globulins. The treatment led to clinical improvement despite the patient's severe condition .

Case Study 2: Vaccinia Virus Transmission
Another case involved a patient who experienced primary transmission of vaccinia virus post-smallpox vaccination. Treatment included brincidofovir along with tecovirimat and immune globulins, resulting in recovery without significant complications .

Q & A

Q. How should researchers disclose interim clinical trial data during public health emergencies?

  • Methodological Answer : Follow WHO guidelines for rapid data sharing, including prepublication platforms like bioRxiv. Clearly label preliminary results as “unvalidated” and provide raw datasets (e.g., viral loads, adverse events) in supplementary materials. Engage independent data safety boards to mitigate premature conclusions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.